molecular formula C9H13N3O B12850187 N2-Cyclopropyl-6-methoxypyridine-2,3-diamine

N2-Cyclopropyl-6-methoxypyridine-2,3-diamine

Cat. No.: B12850187
M. Wt: 179.22 g/mol
InChI Key: IIBYPXDWTHRPMZ-UHFFFAOYSA-N
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Description

N2-Cyclopropyl-6-methoxypyridine-2,3-diamine is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxy group, and a pyridine ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopropyl-6-methoxypyridine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopropyl-6-methoxypyridine-2,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amine groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N2-Cyclopropyl-6-methoxypyridine-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-6-methoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Cyclopropyl-6-methoxypyridine-2,3-diamine is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-N-cyclopropyl-6-methoxypyridine-2,3-diamine

InChI

InChI=1S/C9H13N3O/c1-13-8-5-4-7(10)9(12-8)11-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12)

InChI Key

IIBYPXDWTHRPMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)NC2CC2

Origin of Product

United States

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